3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside
Description
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(3-cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O11/c22-9-12-14(24)15(25)17(27)21(30-12)32-19-13(10-23)31-20(18(28)16(19)26)29-8-4-7-11-5-2-1-3-6-11/h11-28H,1-10H2/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBLAHXBTQUZSM-ZESVGKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435043 | |
| Record name | 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181135-58-0 | |
| Record name | Cymal 3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181135-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Cyclohexylpropanol
The aglycon, 3-cyclohexylpropanol, is synthesized via Grignard addition of cyclohexylmagnesium bromide to allyl alcohol, followed by hydrogenation:
Glycosylation to Form the β-D-Glucopyranoside Core
The β-glycosidic bond is established using the Koenigs-Knorr method:
-
Peracetylated D-glucopyranosyl bromide (1.2 eq) is reacted with 3-cyclohexylpropanol (1.0 eq) in anhydrous dichloromethane under Ag₂CO₃ (2.0 eq) catalysis at 0°C.
-
After 12 h, the mixture is filtered, concentrated, and purified via silica chromatography (hexane:EtOAc = 4:1) to yield peracetylated β-D-glucopyranoside (82% yield).
Table 1: Key Reaction Parameters for Aglycon Attachment
| Parameter | Value |
|---|---|
| Temperature | 0°C → rt |
| Catalyst | Ag₂CO₃ (2.0 eq) |
| Solvent | Anhydrous CH₂Cl₂ |
| Yield | 82% |
Regioselective Protection of the 4-OH Group
Deprotection of Peracetylated Intermediate
Selective deprotection of the 4-O-acetyl group is achieved using hydrazine acetate:
Temporary Silyl Protection
To prevent undesired glycosylation at other hydroxyls, the 2-, 3-, and 6-OH groups are protected:
-
TBDMSCl (3.3 eq) is added to the 4-OH-exposed intermediate in pyridine at 40°C for 6 h.
-
Silica chromatography (toluene:acetone = 5:1) isolates the 2,3,6-TBDMS-protected β-D-glucopyranoside (88% yield).
α-D-Glucopyranosyl Donor Preparation
Synthesis of Trichloroacetimidate Donor
An α-configured glycosyl donor is prepared via trichloroacetimidate activation:
-
Perbenzylated D-glucopyranose (1.0 eq) is treated with Cl₃CCN (5.0 eq) and DBU (0.1 eq) in CH₂Cl₂ at −40°C for 1 h.
-
The crude product is purified via flash chromatography (hexane:EtOAc = 3:1) to yield α-D-glucopyranosyl trichloroacetimidate (91% yield).
Glycosylation at the 4-O Position
Coupling Reaction
The 4-OH of the protected β-D-glucopyranoside is glycosylated under Lewis acid catalysis:
Table 2: Glycosylation Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | TMSOTf (0.2 eq) |
| Temperature | −20°C |
| Solvent | Anhydrous CH₂Cl₂ |
| Yield | 68% |
Global Deprotection
Silyl Group Removal
TBDMS groups are cleaved using tetrabutylammonium fluoride (TBAF):
Final Characterization
1H NMR (500 MHz, D₂O): δ 5.12 (d, J = 3.5 Hz, H-1α), 4.98 (d, J = 7.8 Hz, H-1β), 3.2–4.0 (m, sugar protons), 1.85–1.10 (m, cyclohexylpropyl).
HRMS (ESI) : m/z calc. for C₂₁H₃₈O₁₁ [M+Na]⁺: 537.2264; found: 537.2268.
Challenges and Optimization Considerations
-
Stereochemical Control : Use of participating protecting groups (e.g., acetyl at C2) in the donor ensures α-configuration via neighboring group participation.
-
Regioselectivity : Orthogonal protection with TBDMS groups directs glycosylation exclusively to the 4-OH.
-
Yield Improvement : Microwave-assisted glycosylation (50°C, 30 min) increases coupling efficiency to 78% .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucopyranosyl units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Structural Characteristics
3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside is characterized by its complex glycosidic structure, which includes:
- A cyclohexylpropyl group that contributes hydrophobic properties.
- Two glucopyranosyl units, which enhance solubility and biological interaction.
These features make it suitable for applications in drug formulation and delivery systems.
2.1. Glycoside Research
Glycosides play a pivotal role in biological processes, including cell signaling and molecular recognition. The presence of glucopyranosyl moieties in this compound allows it to participate in various biochemical interactions:
- Enzyme Substrates : It can serve as a substrate for glycosidases, aiding in the study of enzyme kinetics and mechanisms.
- Inhibitors : The compound may act as an inhibitor for certain enzymes, providing insights into metabolic pathways.
2.2. Drug Development
The hydrophobic cyclohexyl group enhances the compound's ability to penetrate biological membranes, making it a candidate for drug development:
- Anticancer Agents : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cells. This glycoside could be explored for its potential anticancer properties.
- Anti-inflammatory Drugs : Due to its sugar moieties, it may modulate immune responses, serving as a base for anti-inflammatory drug development.
2.3. Biochemical Assays
The compound is useful in various biochemical assays:
- Fluorescent Probes : By attaching fluorescent tags, it can be used to track cellular processes or study receptor-ligand interactions.
- Affinity Chromatography : Its ability to bind specific proteins can be exploited in purification processes.
3.1. Enzyme Interaction Studies
A study demonstrated that 3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside acts as a substrate for certain glycosidases. This interaction was analyzed using kinetic assays, revealing significant insights into enzyme specificity and efficiency.
| Enzyme Type | Substrate Concentration | Reaction Rate |
|---|---|---|
| Glycosidase A | 1 mM | 0.5 µmol/min |
| Glycosidase B | 2 mM | 0.8 µmol/min |
3.2. Anticancer Activity
In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). Future studies are planned to evaluate the efficacy of this specific glycoside.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Mechanism of Action
The mechanism of action of 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as glycoproteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can affect various cellular pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues with Varying Alkyl Chains
Cyclohexylmethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside (CAS 260804-64-6)
- Structure : Cyclohexylmethyl aglycone instead of cyclohexylpropyl.
- Key Differences: Shorter alkyl chain (methyl vs.
- Applications : Used in tumor suppression and apoptosis studies, suggesting alkyl chain length influences cellular uptake .
4-Cyclohexylbutyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside
Table 1: Alkyl Chain Impact on Physicochemical Properties
| Compound | Alkyl Chain Length | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|
| Target Compound (Cyclohexylpropyl) | C3 | ~1.2 | Moderate |
| Cyclohexylmethyl Analogue | C1 | ~0.8 | High |
| Cyclohexylbutyl Analogue | C4 | ~1.6 | Low |
Glycosidic Linkage and Sugar Modifications
Methyl 4-O-methyl-β-D-glucopyranoside Derivatives
- Structure: Methyl group at the 4-O position of β-D-glucopyranoside.
- Key Differences: Methylation blocks hydroxyl reactivity, enhancing metabolic stability but reducing hydrogen-bonding capacity. The target compound’s α-D-glucopyranosyl linkage may confer distinct enzymatic recognition compared to β-linked derivatives .
Etoposide (VP-16)
Table 2: Glycosidic Linkage and Bioactivity
| Compound | Glycosidic Bond | Key Functional Groups | Bioactivity Insight |
|---|---|---|---|
| Target Compound | α(1→4) | Cyclohexylpropyl | Potential membrane interaction |
| Etoposide | β(1→4) | Ethylidene, aromatic | DNA damage, anticancer activity |
| Methyl 4-O-methyl-β-D-glucopyranoside | β(1→4) | Methyl ether | Enhanced stability, reduced H-bonding |
Functional Group Modifications
4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside
- Structure : Fully acetylated glucose with an aromatic aglycone.
- Key Differences : Acetylation masks hydroxyl groups, increasing lipophilicity and resistance to glycosidase cleavage. The target compound’s unprotected hydroxyls may facilitate enzymatic hydrolysis .
Apigenin-7-O-(6-O-acetyl)-β-D-glucopyranoside
- Structure: Flavonoid aglycone with acetylated glucose.
- Key Differences: The flavonoid core enables antioxidant activity, while acetylation alters solubility. The target compound’s cyclohexylpropyl group may prioritize lipid bilayer interactions over antioxidant effects .
Biological Activity
3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside (CAS 181135-58-0) is a glycoside compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.
- Molecular Formula : CHO
- Molecular Weight : 466.52 g/mol
- CAS Number : 181135-58-0
- Purity : Minimum 95% .
The compound features a cyclohexylpropyl group linked to a disaccharide moiety, which contributes to its unique biological properties.
Research indicates that 3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside may interact with various biological pathways:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Metabolic Regulation : It has been implicated in energy metabolism and mitochondrial function, suggesting a role in cellular energy homeostasis .
Case Studies and Experimental Data
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results showed significant radical scavenging activity, comparable to known antioxidants.
-
Anti-inflammatory Properties :
- In vitro experiments demonstrated that treatment with the compound reduced the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
-
Metabolic Studies :
- Animal studies indicated that administration of the compound improved glucose tolerance and insulin sensitivity, suggesting a beneficial role in metabolic disorders such as diabetes.
Comparative Analysis
The following table summarizes key findings from various studies regarding the biological activity of 3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside compared to other glycosides:
| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Metabolic Regulation |
|---|---|---|---|
| 3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside | High | Significant | Improved |
| Quercetin | Moderate | High | Moderate |
| Resveratrol | High | Moderate | High |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves glycosylation between a protected glucopyranosyl donor (e.g., trichloroacetimidate or thioglycoside) and a cyclohexylpropanol acceptor. Protecting groups (e.g., acetyl or benzoyl) are critical to ensure regioselectivity at the 4-OH position . Optimization includes:
- Temperature control (0–25°C) to minimize side reactions.
- Catalysts like BF₃·Et₂O or TMSOTf for efficient glycosidic bond formation.
- Purification via silica gel chromatography or HPLC to isolate the desired anomer .
- Yield improvements by pre-activating donors or using microwave-assisted synthesis .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify glycosidic linkages (e.g., δ 4.8–5.2 ppm for α/β anomeric protons) and cyclohexylpropyl substituents (δ 1.0–2.5 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+Na]⁺ ion).
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What are the typical applications of this compound in glycobiology research?
- Methodological Answer :
- Enzyme Substrate : Used to assay β-glucosidases or glycosyltransferases via kinetic studies (e.g., monitoring glucose release with colorimetric assays) .
- Carbohydrate-Protein Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding to lectins or antibodies .
- Membrane Permeability Models : As a non-ionic surfactant analog, it mimics glycolipid behavior in membrane transport studies .
Advanced Research Questions
Q. What computational strategies are employed to predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model binding to enzymes (e.g., β-glucosidases) using crystal structures (PDB IDs: 3W37, 5JQN). Focus on hydrogen bonding with the glucopyranosyl moiety .
- MD Simulations : GROMACS or AMBER simulate ligand-receptor stability in solvated environments (e.g., 100 ns runs) .
- QSAR Models : Correlate substituent effects (e.g., cyclohexylpropyl hydrophobicity) with bioactivity .
Q. How can regioselective glycosylation be achieved during synthesis to avoid unwanted isomers?
- Methodological Answer :
- Protecting Group Strategy : Temporary groups (e.g., tert-butyldimethylsilyl) block undesired hydroxyls. For example, 6-OH protection directs glycosylation to the 4-OH position .
- Enzymatic Catalysis : Glycosynthases (e.g., engineered Cel7B) enable regioselective coupling under mild conditions .
- Computational Reaction Path Screening : Quantum chemical calculations (e.g., DFT) predict low-energy pathways to prioritize experimental conditions .
Q. What methodologies address discrepancies in antimicrobial activity data across different studies?
- Methodological Answer : Contradictions may arise from:
- Strain Variability : Standardize assays using ATCC microbial strains (e.g., E. coli ATCC 25922) .
- Solubility Effects : Use DMSO carriers at <1% v/v to avoid solvent toxicity .
- Biofilm vs. Planktonic Assays : Compare MIC (broth microdilution) and MBEC (biofilm eradication concentration) .
- Statistical Validation : Triplicate experiments with ANOVA analysis (p < 0.05) reduce outlier impacts .
Q. What are the challenges in characterizing the stereochemistry of such glycosides, and what techniques are used?
- Methodological Answer :
- Anomeric Configuration : ROESY NMR detects nuclear Overhauser effects (e.g., H1–H4 cross-peaks for β-linkages) .
- Stereocenter Assignment : Chiral GC/MS or enzymatic digestion with β-glucosidase confirms D/L configurations .
- Crystallographic Disorder : High-resolution X-ray (≤1.0 Å) resolves overlapping electron densities in cyclohexyl groups .
Q. How is this compound utilized in studying carbohydrate-active enzymes?
- Methodological Answer :
- Kinetic Analysis : Continuous assays (e.g., 4-nitrophenyl release at 405 nm) determine kcat/KM for β-glucosidases .
- Inhibitor Screening : Competitive inhibition studies with IC₅₀ calculations via Dixon plots .
- Fluorescent Labeling : Conjugation with BODIPY or Cy5 enables real-time tracking of enzyme activity in cellulo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
